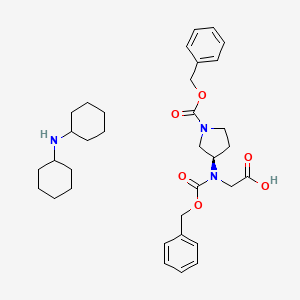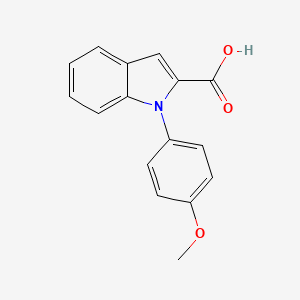
(R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt is a complex organic compound. It is characterized by the presence of a pyrrolidine ring, a benzyl carbamate (Cbz) protecting group, and an aminoacetic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Carbamate Group: The benzyl carbamate group is introduced via a reaction with benzyl chloroformate.
Formation of the Aminoacetic Acid Moiety:
Formation of the Dicyclohexylammonium Salt: The final step involves the formation of the dicyclohexylammonium salt by reacting the compound with dicyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the benzyl carbamate group.
Substitution: Substitution reactions can take place at various positions on the molecule, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may result in the removal of the benzyl carbamate group.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. Its structural features make it a useful tool for investigating enzyme interactions and receptor binding.
Medicine
In medicine, ®-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it valuable in the manufacture of specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt involves its interaction with specific molecular targets. The pyrrolidine ring and benzyl carbamate group can interact with enzymes and receptors, modulating their activity. The aminoacetic acid moiety may also play a role in these interactions, contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid: Similar structure but without the dicyclohexylammonium salt.
(S)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt: The enantiomer of the compound.
®-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, hydrochloride salt: Similar structure but with a different salt form.
Uniqueness
The uniqueness of ®-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt lies in its specific combination of functional groups and its dicyclohexylammonium salt form. This combination imparts unique reactivity and properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
1056211-08-5 |
|---|---|
Formule moléculaire |
C34H47N3O6 |
Poids moléculaire |
593.8 g/mol |
Nom IUPAC |
dicyclohexylazanium;2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetate |
InChI |
InChI=1S/C22H24N2O6.C12H23N/c25-20(26)14-24(22(28)30-16-18-9-5-2-6-10-18)19-11-12-23(13-19)21(27)29-15-17-7-3-1-4-8-17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,19H,11-16H2,(H,25,26);11-13H,1-10H2/t19-;/m1./s1 |
Clé InChI |
PVSIFOWNCWDQTR-FSRHSHDFSA-N |
SMILES |
C1CCC(CC1)NC2CCCCC2.C1CN(CC1N(CC(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
SMILES isomérique |
C1CCC(CC1)[NH2+]C2CCCCC2.C1CN(C[C@@H]1N(CC(=O)[O-])C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1CCC(CC1)[NH2+]C2CCCCC2.C1CN(CC1N(CC(=O)[O-])C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B1613121.png)
![2'-Chloro-[1,1'-biphenyl]-3-ol](/img/structure/B1613123.png)

![Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-](/img/structure/B1613127.png)

![6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1613130.png)



